molecular formula C23H24N6O2 B2458106 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole CAS No. 1396799-18-0

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole

Cat. No.: B2458106
CAS No.: 1396799-18-0
M. Wt: 416.485
InChI Key: NQISIFYJTBMNAG-UHFFFAOYSA-N
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Description

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole is a synthetic chemical compound of significant interest in medicinal chemistry research, designed for investigational purposes only. Its molecular structure incorporates two prominent pharmacophores—a 1,2,4-triazole ring and an indole moiety—linked by a piperazine carboxamide group. The 1,2,4-triazole scaffold is widely recognized in scientific literature for its diverse biological activities and is a key structural component in numerous therapeutic agents, serving as a critical pharmacophore in various enzyme inhibitors . The indole nucleus is another privileged structure in drug discovery, found in many natural products and bioactive molecules, and is frequently explored in the synthesis of novel hybrid compounds for neurological and oncological research . The specific combination of these features in a single molecule suggests potential as a template for developing novel receptor ligands or enzyme inhibitors. Researchers may find this compound particularly valuable for probing specific biological pathways, screening against therapeutic targets, or as a building block in the synthesis of more complex chemical entities. This product is provided for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use in any biological system.

Properties

IUPAC Name

1H-indol-2-yl-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-31-21-9-5-4-8-20(21)29-16-24-26-22(29)15-27-10-12-28(13-11-27)23(30)19-14-17-6-2-3-7-18(17)25-19/h2-9,14,16,25H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISIFYJTBMNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or inhibition of smooth muscle contraction . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes induced by the compound .

Comparison with Similar Compounds

Similar compounds to 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole include:

These compounds share structural similarities, particularly the presence of arylpiperazine moieties, but differ in their specific substituents and overall pharmacokinetic profiles, which contribute to their unique therapeutic effects.

Biological Activity

The compound 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article focuses on the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a piperazine derivative with an indole moiety and a triazole ring. The process often employs methods such as microwave-assisted synthesis or traditional organic synthesis techniques to improve yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : The compound has shown promising results in inhibiting the growth of cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens. In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential was assessed in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating effective dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-712.5
HT-2915.0
A54910.0

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Mechanisms

The anti-inflammatory activity was explored in cellular models of inflammation. The compound was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound displayed significant activity against human cancer cells. The study concluded that modifications on the triazole ring could enhance potency and selectivity against specific cancer types .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that compounds with similar structural features effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .

Q & A

Q. In Silico Approaches :

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to predict metabolic hotspots (e.g., methoxy group demethylation) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–4) by substituting the 2-methoxyphenyl with polar groups (e.g., morpholine) without compromising permeability .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole alkylation (e.g., δ 7.8–8.2 ppm for triazole protons) .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (MeCN/H₂O gradient) to detect byproducts from incomplete piperazine acylation .

Advanced: What strategies mitigate off-target effects in neurological studies, given the compound’s piperazine scaffold?

Piperazine derivatives often interact with dopamine D₂ or 5-HT₂A receptors.
Mitigation Approaches :

  • Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) on the piperazine nitrogen to block off-target binding, as demonstrated in selective 5-HT₂A antagonists .
  • Pharmacophore Masking : Temporarily protect the piperazine with a prodrug moiety (e.g., acetyl) to reduce CNS penetration .

Basic: How does the methoxy group on the triazole influence stability under physiological conditions?

The 2-methoxyphenyl group enhances lipophilicity but is prone to oxidative demethylation by hepatic CYP450 enzymes.
Stabilization Methods :

  • Deuterium Exchange : Replace methoxy hydrogens with deuterium to slow metabolism (deuterated analogues show 2–3× longer half-life in vivo) .

Advanced: What structural analogues have shown promise in overcoming multidrug resistance (MDR) in cancer models?

Q. Key Modifications :

Analogue Modification Activity vs. MDR Source
A1 Replacement of indole with β-carbolineP-gp inhibition (IC₅₀ = 1.2 µM)
A2 Addition of a thiazole ring to triazoleSynergy with doxorubicin (CI = 0.3)

Basic: What solvents and catalysts optimize the final coupling step in synthesis?

  • Solvent : DCM/THF (1:1) balances reactivity and solubility .
  • Catalyst : DMAP (10 mol%) accelerates acylation of the piperazine nitrogen .

Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes with non-canonical targets?

Recent studies on similar triazole-piperazines revealed:

  • HSP90 Binding : The indole carbonyl forms hydrogen bonds with Asp93, while the triazole occupies the ATP-binding pocket (resolution: 2.8 Å) .
  • Sample Preparation : Co-crystallize with 10% PEG 3350 and 0.1 M HEPES (pH 7.5) to stabilize protein-ligand complexes .

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